molecular formula C10H13NO B13912441 2,3-Dihydro-6-methoxy-1-methyl-1H-indole CAS No. 7556-48-1

2,3-Dihydro-6-methoxy-1-methyl-1H-indole

Cat. No.: B13912441
CAS No.: 7556-48-1
M. Wt: 163.22 g/mol
InChI Key: COKWSWGGWUDCPA-UHFFFAOYSA-N
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Description

2,3-Dihydro-6-methoxy-1-methyl-1H-indole is a partially saturated indole derivative characterized by a dihydro structure at positions 2 and 3 of the five-membered ring, a methoxy group at position 6, and a methyl group at position 1 (Figure 1). The methoxy group acts as an electron-donating substituent, influencing reactivity and interactions with biological targets.

Properties

CAS No.

7556-48-1

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

6-methoxy-1-methyl-2,3-dihydroindole

InChI

InChI=1S/C10H13NO/c1-11-6-5-8-3-4-9(12-2)7-10(8)11/h3-4,7H,5-6H2,1-2H3

InChI Key

COKWSWGGWUDCPA-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C1C=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-6-methoxy-1-methyl-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Another method includes the use of p-toluenesulfonic acid in toluene, which yields the indole product along with other derivatives .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the maximum production of the desired indole derivative.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-6-methoxy-1-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products Formed

Scientific Research Applications

2,3-Dihydro-6-methoxy-1-methyl-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dihydro-6-methoxy-1-methyl-1H-indole involves its interaction with specific molecular targets. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell growth, apoptosis, and immune response .

Comparison with Similar Compounds

Key Structural Features:

  • Core Saturation: The 2,3-dihydro structure distinguishes it from fully aromatic indoles (e.g., 7-Methoxy-1H-indole-3-carboxylic acid, ) and pyridoindoles ().
  • Substituent Patterns :
    • Methoxy Position : The 6-methoxy group is analogous to 5-methoxy substituents in (E)-5-methoxy-3-(2-nitrovinyl)-1H-indole () but differs in regiochemistry, which impacts electronic distribution.
    • N1-Methylation : The 1-methyl group contrasts with N-unsubstituted analogs (e.g., 3-(2-azidoethyl)-1H-indole in ) and bulkier substituents (e.g., sulfonyloxy esters in ).

Representative Compounds:

Compound Name CAS RN Molecular Formula Substituents Key Features
2,3-Dihydro-6-methoxy-1-methyl-1H-indole Not provided C₁₀H₁₃NO 6-OCH₃, 1-CH₃, 2,3-dihydro Partially saturated core, electron-donating groups
5-Ethoxy-6-fluoro-2,3-dihydro-1H-indole 1529438-61-6 C₁₀H₁₂FNO 5-OCH₂CH₃, 6-F, 2,3-dihydro Halogen substitution, ethoxy group
7-Methoxy-1H-indole-3-carboxylic acid 4382-54-1 C₁₀H₉NO₃ 7-OCH₃, 3-COOH Fully aromatic, carboxylic acid functionality
(E)-5-Methoxy-3-(2-nitrovinyl)-1H-indole Not provided C₁₁H₁₀N₂O₃ 5-OCH₃, 3-(NO₂-CH=CH) Nitrovinyl group, electron-withdrawing substituent

Physicochemical and Spectral Comparisons

Melting Points:

  • 7-Methoxy-1H-indole-3-carboxylic acid (): 199–201°C, reflecting high polarity due to the carboxylic acid group.

NMR Spectral Data:

  • Methoxy Groups :
    • In 2,3-Dihydro-6-methoxy-1-methyl-1H-indole, the methoxy proton resonance is expected near δ 3.8–4.0 ppm (1H NMR), comparable to δ 3.81 ppm for 5-methoxy in .
    • 13C NMR shifts for methoxy carbons typically appear at ~55 ppm (e.g., δ 55.3 in ).
  • Dihydro Ring Protons : CH₂ groups in the 2,3-dihydro structure resonate at δ 3.0–4.0 ppm (e.g., δ 3.39 ppm in ) , distinct from aromatic protons in unsaturated indoles (δ 6.5–8.0 ppm).

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